

An In-depth Technical Guide to 2,7,8-trimethyl-4-quinolinol

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Compound of Interest

Compound Name: *2,7,8-Trimethyl-4-quinolinol*

Cat. No.: B2660187

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7,8-trimethyl-4-quinolinol is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.^{[1][2]} This guide provides a comprehensive overview of **2,7,8-trimethyl-4-quinolinol**, including its chemical identity, physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and potential applications in drug discovery and development. Due to the limited availability of specific experimental data for this particular molecule, this guide will leverage data from closely related analogs and computational predictions to offer a robust profile for research purposes.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundational step in any research endeavor. The following section details the key identifiers and physicochemical properties of **2,7,8-trimethyl-4-quinolinol**.

Nomenclature and Identifiers

- Systematic Name: 2,7,8-trimethyl-1H-quinolin-4-one
- Other Names: 4-Hydroxy-2,7,8-trimethylquinoline, 2,7,8-trimethylquinolin-4-ol

- CAS Number: 449199-19-3[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₁₂H₁₃NO[\[7\]](#)
- Molecular Weight: 187.24 g/mol [\[4\]](#)[\[7\]](#)

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **2,7,8-trimethyl-4-quinolinol**. It is important to note that much of the publicly available data is predicted through computational models.

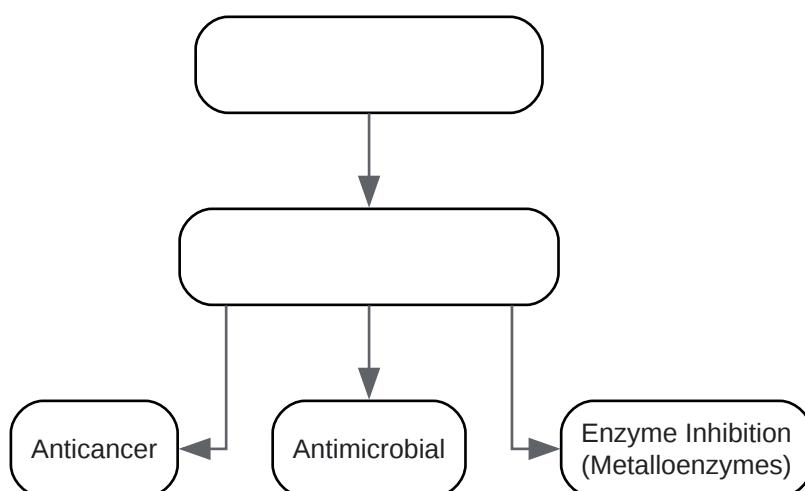
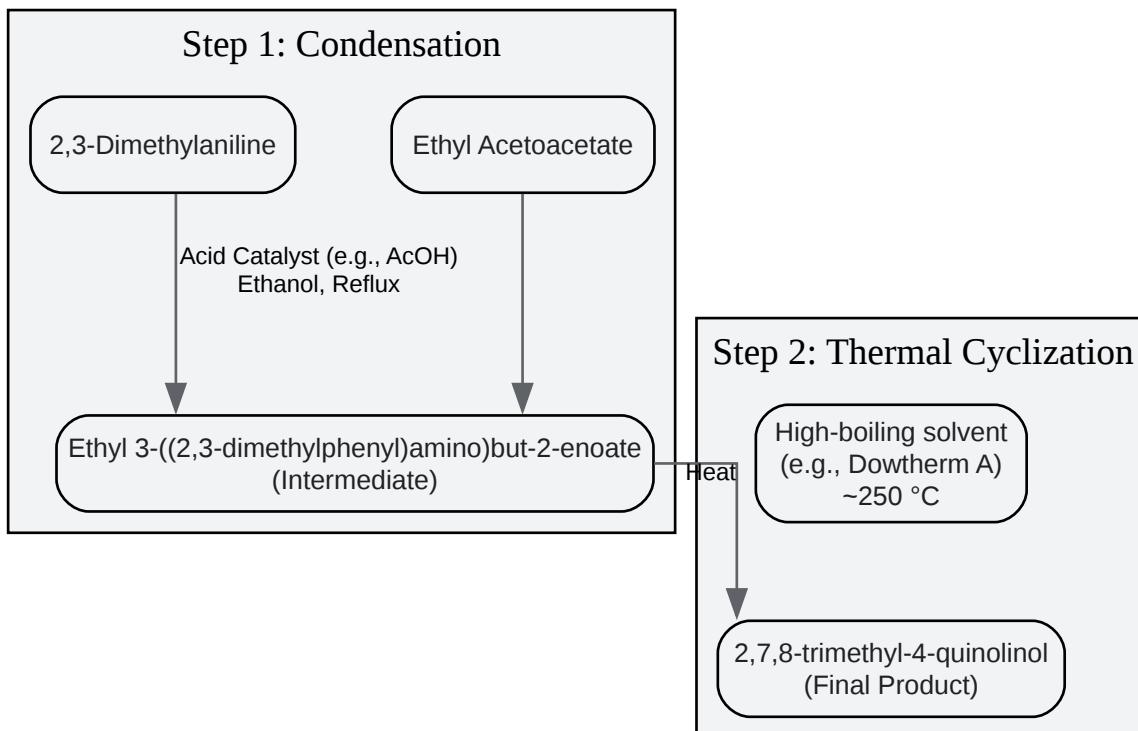
Property	Value	Source
Molecular Weight	187.24 g/mol	--INVALID-LINK-- [4]
Monoisotopic Mass	187.09972 Da	PubChemLite (Predicted) [8]
XlogP (Predicted)	2.7	PubChemLite [8]
Physical State	Solid (Predicted)	N/A
Boiling Point	Not Available	N/A
Melting Point	Not Available	N/A
Solubility	Not Available	N/A

Synthesis of 2,7,8-trimethyl-4-quinolinol: A Proposed Protocol

While a specific, peer-reviewed synthesis protocol for **2,7,8-trimethyl-4-quinolinol** is not readily available in the literature, a plausible and efficient route can be designed based on well-established methods for quinoline synthesis, such as the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β -ketoester followed by a thermal cyclization.

Proposed Synthetic Pathway: Modified Conrad-Limpach Synthesis

The proposed synthesis involves a two-step process starting from 2,3-dimethylaniline and ethyl acetoacetate.



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